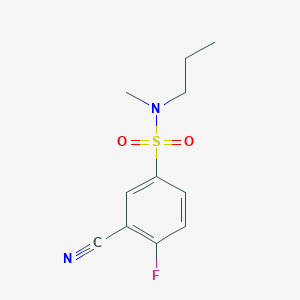
1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Methylamino)methyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of synthetic cathinones. It is also known as Methylone or bk-MDMA. Methylone is a psychoactive drug that has been used for recreational purposes due to its stimulant and empathogenic effects. However,
Mécanisme D'action
Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria. Methylone also acts as a monoamine releasing agent, which means it causes the release of these neurotransmitters from their storage sites in the brain.
Biochemical and Physiological Effects:
Methylone has been found to increase heart rate, blood pressure, and body temperature. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, which leads to increased stimulation and euphoria. Methylone has also been found to cause neurotoxicity in animal studies, which suggests that it may have harmful effects on the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methylone has been used in scientific research to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds. However, there are limitations to using Methylone in lab experiments, including its potential for abuse and its harmful effects on the brain.
Orientations Futures
There are several future directions for research on Methylone. One direction is to investigate the potential therapeutic benefits of this compound, including its use in the treatment of depression and anxiety. Another direction is to study the long-term effects of Methylone on the brain, including its potential for neurotoxicity and addiction. Additionally, researchers could investigate the effects of different doses and administration routes of Methylone on the brain and behavior. Finally, researchers could investigate the effects of Methylone in combination with other drugs, including other cathinones and traditional antidepressants.
Conclusion:
Methylone is a synthetic cathinone that has been used for recreational purposes due to its stimulant and empathogenic effects. However, it has also been used in scientific research to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds. Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and causes the release of these neurotransmitters from their storage sites in the brain. However, it also has harmful effects on the brain, including neurotoxicity and addiction potential. Future research on Methylone could investigate its potential therapeutic benefits, long-term effects on the brain, and effects in combination with other drugs.
Méthodes De Synthèse
Methylone can be synthesized through various methods, including the reduction of 3,4-methylenedioxy-N-methylcathinone (MDMC) using sodium borohydride. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and thiophenyl-2-nitropropene in the presence of a reducing agent.
Applications De Recherche Scientifique
Methylone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. Methylone has also been used to study the effects of cathinones on the brain and to investigate the potential therapeutic benefits of these compounds.
Propriétés
IUPAC Name |
(E)-1-[3-(methylaminomethyl)pyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-14-9-11-6-7-15(10-11)13(16)5-4-12-3-2-8-17-12/h2-5,8,11,14H,6-7,9-10H2,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZCFMYFURBET-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(C1)C(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1CCN(C1)C(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
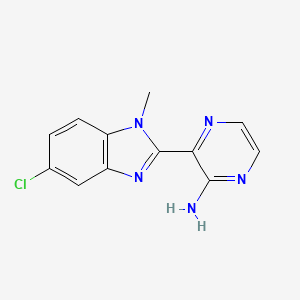

![1-(1-methylbenzimidazol-2-yl)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]ethanamine](/img/structure/B7569792.png)
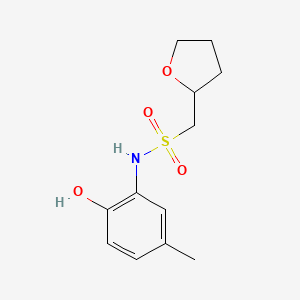

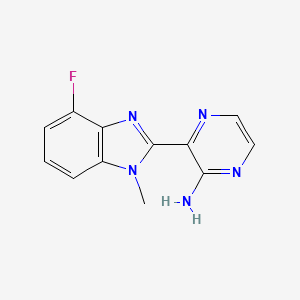


![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
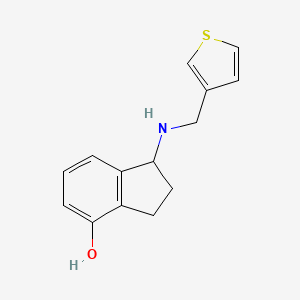


![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)
